Pent-4-enamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFGVGYKHMQZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473353 | |
| Record name | 4-Pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-94-4 | |
| Record name | 4-Pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Pent 4 Enamide and Its Derivatives
Direct Synthesis Approaches to Pent-4-enamide
The most fundamental approaches to this compound involve the formation of the amide bond from readily available precursors such as 4-pentenoic acid or its corresponding aldehyde.
Carboxylic Acid and Amine Condensation Routes
The direct condensation of a carboxylic acid with an amine is a common and straightforward method for amide bond formation. In the context of this compound synthesis, this involves the reaction of 4-pentenoic acid with a suitable amine source. To facilitate this reaction, which is otherwise thermodynamically unfavorable, coupling reagents are often employed. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) can activate the carboxylic acid, allowing for efficient amide bond formation with an amine at room temperature.
Alternatively, a two-step procedure can be utilized. First, 4-pentenoic acid is converted to the more reactive pent-4-enoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mychemblog.comorgsyn.org The resulting acid chloride is then reacted with an amine in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid byproduct, yielding the desired this compound.
A specific example is the synthesis of N-methoxy-N-methylthis compound, a Weinreb amide, where 4-pentenoic acid is first treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to form the acid chloride. This intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to produce the target Weinreb amide. mychemblog.comorgsyn.org
Table 1: Reagents for Carboxylic Acid and Amine Condensation
| Carboxylic Acid Precursor | Amine Source | Coupling/Activating Agents | Base | Product |
|---|---|---|---|---|
| 4-Pentenoic acid | 5-Chloro-2-aminopyridine | EDCI, HOBt | - | N-(5-chloropyridin-2-yl)this compound |
| 4-Pentenoic acid | 5-Chloro-2-aminopyridine | Thionyl chloride (to form acid chloride) | Triethylamine | N-(5-chloropyridin-2-yl)this compound |
| 4-Pentenoic acid | N,O-dimethylhydroxylamine hydrochloride | Oxalyl chloride, DMF | - | N-Methoxy-N-methylthis compound mychemblog.comorgsyn.org |
| 4-Pentenoic acid | 4-Anisidine | EDCI, DMAP | - | N-(4-methoxyphenyl)this compound beilstein-journals.org |
Conversion Pathways from Unsaturated Aldehyde Precursors
This compound can also be conceptualized as a derivative of the unsaturated aldehyde, pent-4-enal. lookchem.com The conversion from an aldehyde to an amide typically involves an oxidation of the aldehyde to the corresponding carboxylic acid, followed by one of the amidation methods described above. This two-step sequence provides an alternative entry point to this compound and its derivatives, particularly when the unsaturated aldehyde is a more accessible starting material. While direct conversion methods from aldehydes to amides exist, they are less commonly reported for this specific compound.
Multicomponent Reaction Strategies for Complex this compound Architectures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of complex molecules featuring a this compound substructure. universiteitleiden.nl
The Ugi four-component reaction (Ugi-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.edutcichemicals.comscispace.com By utilizing 4-pentenoic acid as the carboxylic acid component, a this compound moiety can be directly incorporated into the product. This strategy has been employed in the combinatorial synthesis of lipophilic iminosugars, where 4-pentenoic acid was used in a tandem Staudinger/aza-Wittig/Ugi three-component reaction. universiteitleiden.nl
The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comwikipedia.org Similar to the Ugi reaction, the incorporation of 4-pentenoic acid allows for the introduction of the this compound functionality into the final product. These MCRs offer a powerful platform for generating libraries of structurally diverse this compound derivatives for various applications, including drug discovery. wikipedia.orgmdpi.com
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods to synthesize chiral this compound analogues is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Chiral building blocks such as (S)-3-hydroxythis compound and (R)-N-allyl-2-hydroxythis compound highlight the importance of controlling stereocenters within the this compound framework. bldpharm.combldpharm.com
One approach to achieving stereoselectivity is through the use of chiral catalysts. For example, Rh-catalyzed asymmetric [2 + 3] annulation of tertiary enamides has been used in the total synthesis of Cephalotaxus alkaloids. beilstein-journals.org Another strategy involves the enantioselective oxylactonization of 4-pentenoic acids using a chiral hypervalent iodine(III) catalyst, which can provide access to chiral γ-butyrolactones, precursors to chiral this compound derivatives. acs.org
Furthermore, synthetic routes starting from chiral precursors can be employed. For instance, the synthesis of (S)-3-(3-Chlorophenyl)this compound can be envisioned through methods like a Knoevenagel condensation involving a chiral starting material to establish the desired stereocenter. vulcanchem.com
Synthesis of Substituted this compound Derivatives for Functional Diversity
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties and provides handles for further chemical transformations. Substituents can be introduced at various positions, including the nitrogen atom (N-substitution) and the carbon backbone.
For example, 2-allyl-N-p-tolylthis compound has been synthesized from 2-allylpent-4-enoic acid and p-toluidine. beilstein-journals.org In another study, a series of pro-chiral 2-acetyl-N-aryl-2-allyl-4-enamide derivatives were synthesized via a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netrsc.orgrsc.org This involved the reaction of acetoacetanilide (B1666496) derivatives with allyl bromide in the presence of a base. researchgate.netrsc.org
N-Substituted Pent-4-enamides in Directed Transformations
N-substituted pent-4-enamides are particularly valuable as substrates in a variety of directed chemical transformations, where the N-substituent can influence the reactivity and selectivity of reactions involving the pent-4-enyl moiety.
One prominent application is in radical cyclization reactions. For instance, N-phenylpent-4-enamides can undergo a copper-catalyzed trifluoromethylthiolation and radical cyclization to produce trifluoromethylthio-substituted γ-lactams. mdpi.comresearchgate.net This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization. mdpi.comresearchgate.net Similarly, silver-catalyzed aminofluorination of N-arylpent-4-enamides with a fluorinating agent like Selectfluor can also yield 5-fluoromethyl-substituted γ-lactams. acs.org
The N-substituent can also act as a directing group in metal-catalyzed reactions. For example, N-(quinolin-8-yl)this compound has been used as a substrate in a palladium/copper-catalyzed borocarbonylation of the unactivated alkene. nih.gov The quinolinyl group is thought to coordinate to the metal center, directing the functionalization to a specific position. Cross-metathesis reactions involving N-(quinolin-8-yl) amides have also been developed to synthesize a range of non-conjugated alkenyl amides, which are valuable for subsequent directed alkene functionalization. nih.gov
Furthermore, the 4-pentenoyl group itself can serve as a readily cleavable protecting group for amines, which has been utilized in multicomponent assembly processes to generate complex heterocyclic scaffolds. nih.gov
Table 2: Examples of Directed Transformations of N-Substituted Pent-4-enamides
| N-Substituted this compound | Reagents | Catalyst/Mediator | Product Type |
|---|---|---|---|
| N-phenylpent-4-enamides | AgSCF₃, K₂S₂O₈ | Cu(OAc)₂ | Trifluoromethylthio-substituted γ-lactams mdpi.comresearchgate.net |
| N-arylpent-4-enamides | Selectfluor | AgNO₃ | 5-Fluoromethyl-substituted γ-lactams acs.org |
| N-(quinolin-8-yl)this compound | Iodobenzene, B₂pin₂ | Pd(TFA)₂, CuI | β-boryl ketones nih.gov |
| N-Allyl-N-(1-(aryl)-3-oxopropyl)this compound | - | - | 2-Arylpiperidine derivatives (via MCAP) nih.gov |
Halogenated this compound Derivatives for Specialized Applications
The introduction of halogen atoms into the this compound scaffold has been a strategic focus for developing derivatives with tailored properties and specialized applications, particularly in medicinal chemistry and materials science. The electronic effects and steric properties of halogens can significantly influence the reactivity, biological activity, and physical characteristics of the parent molecule.
One notable advancement is the synthesis of fluorinated this compound derivatives. A silver-catalyzed radical aminofluorination of N-arylpent-4-enamides has been developed for the efficient synthesis of 5-fluoromethyl-substituted γ-lactams. acs.org This reaction proceeds under mild conditions using AgNO₃ as a catalyst and a fluorinating agent in an aqueous medium. The resulting fluorinated lactams are valuable building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. acs.orgacs.org
Another significant class of halogenated derivatives includes chlorinated pent-4-enamides. For instance, N-(5-chloropyridin-2-yl)this compound has been synthesized and investigated for its potential biological activities. The presence of the 5-chloropyridinyl group is critical for enhancing its bioactivity, with studies suggesting its potential as a nicotinic acetylcholine (B1216132) receptor agonist. This derivative has also been explored for its potential anti-inflammatory and antimicrobial properties. The synthesis of such compounds can be achieved through standard amidation reactions between 5-chloro-2-aminopyridine and pent-4-enoyl chloride.
Furthermore, the synthesis of chiral chlorinated derivatives like (S)-3-(3-Chlorophenyl)this compound highlights the utility of halogenated pent-4-enamides as chiral building blocks. vulcanchem.com The synthetic route to this compound can involve a Knoevenagel condensation between 3-chlorobenzaldehyde (B42229) and a suitable nitrile precursor. vulcanchem.com The defined stereochemistry and the presence of the chlorophenyl group make these compounds interesting candidates for asymmetric synthesis and for the development of new materials with specific optical or electronic properties. vulcanchem.com
Below is a table summarizing key halogenated this compound derivatives and their specialized applications.
| Derivative Name | Synthetic Methodology | Specialized Application |
| 5-Fluoromethyl-substituted γ-lactams (from N-arylpent-4-enamides) | Silver-catalyzed radical aminofluorination of N-arylpent-4-enamides. acs.org | Building blocks for medicinal chemistry with enhanced metabolic stability. acs.orgchimia.ch |
| N-(5-chloropyridin-2-yl)this compound | Amidation of 5-chloro-2-aminopyridine with pent-4-enoyl chloride. | Potential nicotinic acetylcholine receptor agonist; potential anti-inflammatory and antimicrobial agent. |
| (S)-3-(3-Chlorophenyl)this compound | Knoevenagel condensation of 3-chlorobenzaldehyde with a nitrile precursor, followed by further transformations. vulcanchem.com | Chiral building block for asymmetric synthesis; potential applications in materials science. vulcanchem.com |
Alkene/Alkyne-Substituted this compound Analogues
The incorporation of additional alkene or alkyne functionalities into the this compound structure gives rise to analogues with diverse reactivity and potential applications, particularly in the synthesis of complex molecules and as bioactive agents. These unsaturated moieties can serve as handles for further chemical transformations or as key pharmacophoric elements.
A prominent example of an alkyne-substituted this compound analogue is N-(4-morpholinobut-2-yn-1-yl)this compound. This compound has been identified as a potent and specific inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell signaling. smolecule.com The inhibition of BTK is a therapeutic strategy for various hematological cancers and autoimmune diseases. smolecule.comnih.govnih.gov The synthesis of this analogue can be achieved through multicomponent reactions or sequential amidation strategies. smolecule.com The alkyne group in this molecule is a key feature for its biological activity.
In the realm of alkene-substituted analogues, advanced synthetic methodologies have been developed to construct complex heterocyclic systems. For instance, palladium-catalyzed intramolecular alkene carboamination reactions of N-(2-bromobenzyl)-2-allylaniline derivatives, which can be considered as complex alkene-substituted this compound precursors, lead to the formation of tetrahydroindoloisoquinoline derivatives. acs.org This transformation efficiently creates both a C-N and a C-C bond in a single step, providing access to novel scaffolds with potential applications in drug discovery. acs.org
Furthermore, methods for the synthesis of pro-chiral this compound analogues bearing additional alkene substituents have been reported. The synthesis of 2-acetyl-N-aryl-2-allyl-pent-4-enamides involves a bimolecular nucleophilic substitution (SN2) reaction, creating a new C-C bond at the α-position of the amide. researchgate.net These diene-containing amides are valuable precursors for various cyclization reactions to generate stereochemically rich carbocyclic and heterocyclic structures.
The following table details some alkene and alkyne-substituted this compound analogues and their significance.
| Analogue Name | Synthetic Methodology | Significance and Application |
| N-(4-morpholinobut-2-yn-1-yl)this compound | One-pot multicomponent reaction or sequential amidation. smolecule.com | Potent inhibitor of Bruton's tyrosine kinase (BTK) for potential treatment of cancer and autoimmune diseases. smolecule.com |
| Tetrahydroindoloisoquinoline derivatives (from N-(2-bromobenzyl)-2-allylaniline precursors) | Palladium-catalyzed intramolecular alkene carboamination. acs.org | Access to complex, fused heterocyclic scaffolds with potential biological activity. acs.org |
| 2-Acetyl-N-aryl-2-allyl-pent-4-enamides | Bimolecular nucleophilic substitution (SN2) on N-allyl-4-enamide precursors. researchgate.net | Pro-chiral building blocks for the synthesis of complex carbocyclic and heterocyclic compounds. researchgate.net |
Chemical Reactivity and Mechanistic Elucidation of Pent 4 Enamide Transformations
Cyclization Reactions Mediated by Pent-4-enamide Structure
The intrinsic architecture of this compound facilitates intramolecular cyclization reactions, leading to the formation of five-membered ring systems. These transformations can be broadly categorized into radical-initiated and metal-catalyzed processes, each offering distinct mechanistic pathways and synthetic outcomes.
Radical cyclizations of this compound derivatives are a powerful method for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically proceed through the formation of a key radical intermediate which then undergoes an intramolecular addition to the pendant alkene.
A significant pathway in the radical chemistry of this compound involves the generation of an N-centered amidyl radical. nih.govresearchgate.net This intermediate is highly reactive and poised for intramolecular cyclization. One method to generate this radical is through a copper-catalyzed process where an N-arylthis compound reacts in the presence of an oxidant. mdpi.comresearchgate.net Mechanistic studies suggest that these reactions involve an amidyl radical-initiated cascade process. mdpi.comresearchgate.netdntb.gov.ua For example, N-phenyl pent-4-enamides can be converted to functionalized γ-lactams through a process initiated by an amidyl radical. nih.gov This radical undergoes a subsequent cyclization, which is then followed by trapping of the resulting carbon-centered radical to yield the final product. mdpi.comresearchgate.net This cascade allows for the formation of new C-N and C-S bonds in a single operation. mdpi.comdntb.gov.ua
The cyclization of amidyl radicals derived from this compound predominantly follows a 5-exo-trig pathway, leading to the formation of a five-membered pyrrolidinone ring. researchgate.netmdpi.comresearchgate.net The stereoselectivity of this process has been a subject of detailed investigation. Studies on 2-substituted this compound radicals, generated using tributyltin hydride (Bu3SnH), have shown that the cyclization proceeds to give 3,5-trans pyrrolidinones as the major product. researchgate.net Interestingly, this outcome represents an "anti-Beckwith" stereoselectivity, which is contrary to the predictions of the established Beckwith-Houk model for radical cyclizations. researchgate.net
The diastereoselectivity observed in these reactions is often low (de = 9–36%). researchgate.net Research has indicated that the steric bulk of the substituent on the amide nitrogen does not significantly influence the stereochemical outcome. researchgate.net Computational studies support the favorability of the 5-exo cyclization, showing that this initial step is typically irreversible under the reaction conditions. wayne.edu
Transition metal catalysis provides an alternative and highly efficient strategy for the cyclization of this compound and its derivatives. Copper and palladium are notable catalysts that mediate unique and synthetically useful transformations.
Copper complexes are effective catalysts for the intramolecular cyclization of pent-4-enamides, often proceeding via a radical mechanism. mdpi.commdpi.com An efficient method for synthesizing trifluoromethylthio-substituted γ-lactams involves a copper-catalyzed radical cyclization of N-phenylpent-4-enamides. mdpi.comresearchgate.netdntb.gov.ua This reaction uses copper(II) acetate (B1210297) as the catalyst, potassium persulfate as the oxidant, and silver trifluoromethylthiolate (AgSCF3) as the trifluoromethylthiolating agent. mdpi.com The process is believed to involve an amidyl radical-initiated 5-exo-trig cyclization followed by trifluoromethylthiolation. mdpi.comresearchgate.net The reaction demonstrates broad functional group compatibility. researchgate.net
Another copper-catalyzed transformation is the intramolecular dehydrogenative coupling of 4-pentenamides to produce γ-alkylidene-γ-lactams. mdpi.com This reaction also proceeds through a nitrogen-centered radical intermediate. Depending on the specific conditions employed, the reaction can be controlled to afford either α,β-unsaturated or α,β-saturated γ-alkylidene-γ-lactams. mdpi.com
| Entry | N-Aryl Substituent (in compound 1) | Product (Compound 3) | Isolated Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 1-phenyl-5-{[(trifluoromethyl)sulfanyl]methyl}pyrrolidin-2-one | 72 |
| 2 | 4-Methylphenyl | 1-(4-methylphenyl)-5-{[(trifluoromethyl)sulfanyl]methyl}pyrrolidin-2-one | 75 |
| 3 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-5-{[(trifluoromethyl)sulfanyl]methyl}pyrrolidin-2-one | 68 |
| 4 | 4-Chlorophenyl | 1-(4-chlorophenyl)-5-{[(trifluoromethyl)sulfanyl]methyl}pyrrolidin-2-one | 70 |
| 5 | 3-Chlorophenyl | 1-(3-chlorophenyl)-5-{[(trifluoromethyl)sulfanyl]methyl}pyrrolidin-2-one | 73 |
| 6 | 4-Fluorophenyl | 1-(4-fluorophenyl)-5-{[(trifluoromethyl)sulfanyl]methyl}pyrrolidin-2-one | 65 |
Reaction conditions: N-arylthis compound (0.2 mmol), AgSCF₃ (1.5 equiv.), Cu(OAc)₂ (0.2 equiv.), K₂S₂O₈ (1.5 equiv.) in DMSO/H₂O (3:1, 2.0 mL) at 100 °C for 6 h. mdpi.comresearchgate.net
Palladium catalysts enable sophisticated carbonylative double cyclization reactions of suitably functionalized this compound derivatives. mdpi.comresearchgate.net A notable example involves the reaction of N-(2-aminoethyl)this compound or N-(2-hydroxyethyl)this compound derivatives with carbon monoxide (CO). mdpi.comresearchgate.net This transformation is catalyzed by palladium(II) chloride (PdCl₂) in the presence of p-benzoquinone as an oxidant, using CO at atmospheric pressure. mdpi.comresearchgate.net
The proposed mechanism for this reaction is a tandem process. mdpi.comresearchgate.net It begins with an initial 5-exo-trig N-cyclization (an aminopalladation step), which forms a five-membered ring. mdpi.com This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond. mdpi.comresearchgate.net The sequence is completed by an intramolecular nucleophilic attack, leading to the formation of an 8-membered palladacycle, which then undergoes reductive elimination to yield the final bicyclic product. mdpi.comresearchgate.net This reaction efficiently constructs complex fused N-heterocycles from simple acyclic precursors. mdpi.com
| Substrate | Catalyst | Oxidant | CO Pressure | Product Type |
|---|---|---|---|---|
| N-(2-aminoethyl)this compound | PdCl₂ (1 mol%) | p-Benzoquinone (1.2 equiv) | 1 atm | Fused 1,4-diazepanones |
| N-(2-hydroxyethyl)this compound | PdCl₂ (1 mol%) | p-Benzoquinone (1.2 equiv) | 1 atm | Fused Oxazepanone derivative |
Catalytic Cyclization Processes
Chemo- and Regioselectivity in Cyclic Product Formation
The intramolecular cyclization of this compound derivatives is a significant strategy for synthesizing nitrogen-containing heterocyclic compounds, particularly lactams. The chemo- and regioselectivity of these reactions, which determine the size and substitution pattern of the resulting ring, are influenced by various factors, including the nature of the substituents on the this compound backbone and the reaction conditions.
A systematic theoretical study on the regioselectivity of the cyclization of various substituted pent-4-enamidyl radicals has shown that the 5-exo-trig cyclization is generally favored, leading almost exclusively to the formation of γ-lactams (pyrrolidinones). acs.org This preference is governed by both thermodynamic factors, such as the stability of the starting alkene and the resulting radical intermediate, and intrinsic factors, primarily steric effects. acs.org However, the formation of δ-lactams (pyridinones) via a 6-endo cyclization pathway can become the preferred route under specific substitution patterns. acs.org For instance, placing an aromatic substituent at the C4-position or incorporating an electron-rich aromatic ring into the C2 and C3 positions of the pent-4-enamidyl radical backbone can favor the 6-endo cyclization. acs.org This provides a method for the synthesis of otherwise difficult-to-access mono- and bicyclic δ-lactams. acs.org
Amidyl radical cyclizations can be initiated by various methods. For example, a copper-catalyzed reaction of N-phenylpent-4-enamides with AgSCF₃ involves an amidyl radical-initiated cascade 5-exo-trig cyclization, followed by trifluoromethylthiolation to yield SCF₃-substituted γ-lactams. researchgate.netresearchgate.netmdpi.com
Oxidative cyclization using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) also demonstrates high regioselectivity. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones, which are prepared from 2-(pent-4-enamido)benzamides, proceeds via a 5-exo-trig pathway to give 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov The reaction is highly regioselective, with substituents on the quinazoline (B50416) ring having minimal effect on the yield or selectivity. nih.gov
Table 1: Regioselectivity in this compound Cyclization This table is interactive and can be sorted by clicking on the headers.
| Reactant Type | Reaction Type | Predominant Pathway | Product Class | Reference |
|---|---|---|---|---|
| Substituted pent-4-enamidyl radicals | Radical Cyclization | 5-exo-trig | γ-Lactams | acs.org |
| C4-Aryl substituted pent-4-enamidyl radicals | Radical Cyclization | 6-endo | δ-Lactams | acs.org |
| N-Phenylpent-4-enamides | Copper-Catalyzed Radical Cyclization | 5-exo-trig | γ-Lactams | researchgate.netmdpi.com |
Nucleophilic and Electrophilic Reactivity Profiles of this compound Functional Groups
The this compound scaffold contains two key functional groups, the amide and the terminal alkene, each with a distinct reactivity profile that allows for a wide range of chemical transformations.
The amide group in this compound possesses a nitrogen atom with a lone pair of electrons, allowing it to act as a nucleophile. smolecule.com This nucleophilicity is central to many of its reactions. For instance, in palladium-catalyzed tandem carbonylative aza-Wacker-type cyclizations, the nucleophilic character of the amide nitrogen is crucial. researchgate.net However, the nucleophilicity can be modulated; the electron-deficient nature of the amide N-H can influence reaction pathways, sometimes preventing side reactions like the formation of urea (B33335) in the presence of diamine moieties. researchgate.net
The terminal double bond in this compound is susceptible to a variety of addition reactions and can participate in polymerization. cymitquimica.com The alkene can undergo electrophilic addition, which can lead to the formation of cyclic structures or the introduction of new substituents. smolecule.com
The alkene moiety is a key participant in various metal-catalyzed reactions. For example, it is involved in copper-catalyzed oxygenation reactions that proceed via cleavage of the C=C double bond. rsc.orgrsc.org It also participates in intermolecular coupling reactions, such as the palladium/copper-catalyzed borocarbonylation, where an acylpalladium intermediate undergoes migratory insertion across the alkene. rsc.orgnih.gov
Furthermore, the alkene can undergo radical additions. In the copper-catalyzed trifluoromethylthiolation of N-phenylpent-4-enamides, the reaction cascade is initiated by the addition of an amidyl radical to the alkene, followed by functionalization. researchgate.netmdpi.com The potential for this compound and its derivatives to undergo polymerization is suggested by the detection of related structures, like N-(5-cyanopentyl)this compound, during the pyrolysis of polymers such as Nylon 6. hpst.czwaters.com
Reactivity of the Amide Nitrogen as a Nucleophile
Intermolecular Coupling Reactions for Molecular Complexity
This compound is a versatile substrate for intermolecular coupling reactions, enabling the rapid construction of more complex molecular architectures. Both the amide and alkene functionalities can be engaged in various transition-metal-catalyzed cross-coupling processes.
A notable example is the cooperative palladium/copper-catalyzed three-component borocarbonylation of N-(quinolin-8-yl)this compound, aryl iodides, and bis(pinacolato)diboron. rsc.orgnih.gov This reaction proceeds with high regioselectivity to produce β-boryl ketones. rsc.orgnih.gov The mechanism involves the coordination of the amide directing group to the palladium center, followed by oxidative addition, CO insertion, and migratory insertion of the alkene into the acyl-palladium intermediate. rsc.org
Palladium catalysis is also employed in Heck-type reactions. For example, N-methoxy-N,2,2-trimethylthis compound, a Weinreb amide derivative, is utilized in Heck couplings for the synthesis of complex natural products. vulcanchem.com
Copper-mediated cross-coupling has been developed for the reaction of amino acid-derived organozinc iodides with various acid chlorides, including those derived from pent-4-enoic acid, to form the corresponding amides. lookchem.com Furthermore, derivatives like N-[2-(furan-2-yl)-2-methoxyethyl]this compound can be synthesized via amidation, which is a form of coupling between an amine and a carboxylic acid derivative. The this compound moiety itself can participate in coupling reactions to generate more elaborate structures. smolecule.com
Table 2: Intermolecular Coupling Reactions of this compound Derivatives This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Substrate(s) | Catalyst/Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Borocarbonylation | N-(quinolin-8-yl)this compound, Aryl iodide, B₂pin₂ | Pd/Cu co-catalyst, CO | β-Boryl ketones | rsc.orgnih.gov |
| Heck Coupling | N-methoxy-N,2,2-trimethylthis compound | Palladium catalyst | Macrocyclic polyketide precursors | vulcanchem.com |
| Amide Formation | Organozinc iodide, Pent-4-enoyl chloride | CuCN·2LiCl | β-Amido ketones | lookchem.com |
Oxidative Transformations and Carbon-Carbon Bond Cleavage in Pent-4-enamides
The alkene functionality in pent-4-enamides is susceptible to oxidative transformations, including reactions that lead to the cleavage of the carbon-carbon double bond. These reactions are valuable for converting the this compound scaffold into other important functional groups and heterocyclic systems.
A well-established method for oxidative cleavage involves the use of osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄). This reagent combination has been used in the synthesis of the antibiotic SF-2312. researchmap.jpclockss.org In this synthesis, N-Benzyloxy-2-(diethoxyphosphoryl)this compound undergoes oxidative cleavage of its terminal olefin to afford an aldehyde intermediate, which then cyclizes to form a 1-benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone. researchmap.jpclockss.orgscirp.orgalquds.edu
More recently, a copper-catalyzed aerobic oxygenation of alkene-tethered amides has been developed as a direct method to synthesize cyclic imides like succinimides and glutarimides through C=C bond cleavage. rsc.orgrsc.org This transformation is efficient for a range of substituted pent-4-enamides and hex-5-enamides. The reaction is proposed to proceed through a copper(II)-catalyzed cis-amidocupration of the alkene, forming an organocopper(II) intermediate. rsc.org Homolysis of the C-Cu bond generates a primary radical, which is then trapped by oxygen, leading to C=C bond cleavage and formation of the cyclic imide product. rsc.orgrsc.org This method is notable for its use of molecular oxygen as the oxidant and has been applied to the late-stage modification of biologically active molecules. rsc.org
Table 3: Oxidative Transformations of Pent-4-enamides This table is interactive and can be sorted by clicking on the headers.
| Substrate | Reagent(s) | Key Transformation | Product | Reference |
|---|---|---|---|---|
| N-Benzyloxy-2-(diethoxyphosphoryl)this compound | OsO₄, NaIO₄ | Oxidative Cleavage of C=C | 1-Benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone | researchmap.jpclockss.org |
| Substituted Pent-4-enamides | Cu(OAc)₂, O₂ | Aerobic Oxygenation and C=C Cleavage | Succinimides | rsc.orgrsc.org |
Catalysis and Ligand Design in Pent 4 Enamide Chemistry
Transition Metal Catalysis for Pent-4-enamide Transformations
Transition metal catalysis is a cornerstone for the functionalization of pent-4-enamides, enabling a diverse range of chemical transformations. researchgate.net Metals like copper, palladium, and iron are instrumental in mediating reactions that lead to the formation of complex molecular architectures.
Copper Catalysis in Radical Processes and Functionalization
Copper catalysts are particularly effective in initiating radical-based reactions with this compound substrates. These processes often involve the generation of an amidyl radical, which can then undergo cyclization and further functionalization.
A notable application is the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.com This method utilizes copper(II) acetate (B1210297) (Cu(OAc)₂) to facilitate the formation of an amidyl radical from the N-H bond. mdpi.comresearchgate.net This radical then partakes in a 5-exo-trig cyclization, followed by trifluoromethylthiolation, to produce trifluoromethylthio-substituted γ-lactams. mdpi.com Mechanistic studies suggest that the copper catalyst is crucial for generating the amidyl radical intermediate, which is key to the desired radical cascade. researchgate.net The reaction's efficiency is sensitive to the choice of the copper salt, with Cu(OAc)₂ proving superior to other copper sources in certain instances. researchgate.net
Copper catalysis is also employed in atom transfer radical cyclization (ATRC) reactions. For instance, N-allyl-α,α-dichloroamides can be cyclized using a copper catalyst, where a [Cu(I)L]+ complex abstracts a chlorine atom to generate a radical that subsequently cyclizes. preprints.org
Table 1: Copper-Catalyzed Transformations of this compound Derivatives
| Substrate | Catalyst System | Product Type | Key Transformation | Ref. |
| N-phenylthis compound | Cu(OAc)₂, AgSCF₃, K₂S₂O₈ | SCF₃-substituted γ-lactam | Amidyl radical cyclization and trifluoromethylthiolation | mdpi.comresearchgate.net |
| N-allyl-α,α-dichloroamides | Cu(CH₃CN)₄BF₄, TPMA | γ-lactam | Atom transfer radical cyclization | preprints.org |
| N-(quinolin-8-yl)this compound | IMesCuCl, Pd(TFA)₂ | β-boryl ketone | Cooperative Pd/Cu catalyzed borocarbonylation | rsc.orgnih.gov |
Palladium Catalysis in C-C and C-X Bond Formation Strategies
Palladium catalysis offers a versatile platform for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in this compound chemistry. researchgate.net These reactions often proceed through cascade cyclizations, enabling the rapid assembly of polycyclic structures. researchgate.net
One significant application is the palladium-catalyzed carboamination of N-protected pent-4-enylamines with aryl bromides, which yields substituted pyrrolidines. acs.org These reactions can proceed with high diastereoselectivity and tolerate a wide range of functional groups. acs.org Mechanistic studies, including deuterium (B1214612) labeling, suggest that these transformations occur via a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex. acs.org
Palladium catalysts are also effective in oxidative amination and aminocarbonylation reactions. For example, the Pd(OAc)₂-catalyzed oxidative amination of aliphatic alkenes can produce protected enamines. acs.org In the presence of carbon monoxide, palladium can catalyze the aminocarbonylation of γ-alkenyl tosylamides to form β-homoproline derivatives. acs.org
Furthermore, a cooperative palladium/copper catalytic system has been developed for the amide-directed, selectivity-reversed borocarbonylation of N-(quinolin-8-yl)this compound. rsc.orgnih.gov This process yields β-boryl ketones, demonstrating the power of combining different transition metals to achieve novel reactivity. rsc.orgnih.gov The choice of palladium precursor and ligands, such as Xantphos, is critical for the success of this transformation. rsc.orgnih.gov
Table 2: Palladium-Catalyzed Reactions of this compound Derivatives
| Substrate | Catalyst System | Product Type | Key Transformation | Ref. |
| N-protected pent-4-enylamines | Pd catalyst, Cs₂CO₃ | Substituted pyrrolidines | Carboamination | acs.org |
| γ-alkenyl tosylamides | Pd(OAc)₂, CO | β-homoproline derivatives | Aminocarbonylation | acs.org |
| N-(quinolin-8-yl)this compound | Pd(TFA)₂, CuI, Xantphos | β-boryl ketone | Borocarbonylation | rsc.orgnih.gov |
| N-(2-aminoethyl)this compound | PdCl₂, p-benzoquinone, CO | Bicyclic lactams | Carbonylative double cyclization | mdpi.com |
Iron Catalysis in Carbonylation Methodologies
While less common than copper and palladium, iron catalysis has been explored for the carbonylation of unsaturated systems, which can be relevant to this compound chemistry. For instance, iron carbonyl complexes like [Fe₃(CO)₁₂] have been used to catalyze the synthesis of succinimides from internal and terminal alkynes with amines or ammonia. rsc.org
More directly related to this compound transformations, iron pentacarbonyl ([Fe(CO)₅]) has been used as an in situ source of carbon monoxide in palladium-catalyzed carbonylative double cyclizations of related enediol substrates. mdpi.com This suggests the potential for iron catalysts or co-catalysts in the carbonylation reactions of this compound derivatives.
Organocatalysis and Biocatalysis in this compound Synthesis and Derivatization
In addition to transition metal catalysis, organocatalysis and biocatalysis are emerging as powerful tools for the synthesis and modification of this compound and related structures, often providing high levels of enantioselectivity.
Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied to reactions involving substrates structurally similar to this compound. For example, 5-aryl-substituted pent-4-enals can act as dienophiles in organocatalyzed Diels-Alder reactions, yielding cycloaddition products with excellent enantioselectivities. mdpi.com This is achieved through the formation of a low-LUMO chiral dienophile via the oxidation of an initially formed enamine to an iminium cation. mdpi.com The use of diarylprolinol silyl (B83357) ether type catalysts is effective in transforming electron-rich enamines into iminium ions for subsequent reactions. bg.ac.rs
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. While specific examples focusing directly on this compound are less common, the principles of biocatalysis are applicable. Enzymes such as hydrolases (proteases, esterases, lipases) are known to catalyze the hydrolysis of amide bonds and, under non-aqueous conditions, their formation. unipd.it The mechanism often involves a nucleophilic attack from an active site residue (like serine, cysteine, or aspartic acid) on the carbonyl group of the amide. unipd.it Cytochrome P450 enzymes are another class of biocatalysts capable of performing challenging oxidation reactions, which could be applied to functionalize the alkene or other positions of this compound derivatives. dtic.mil
Rational Design and Optimization of Ligand Systems for Enhanced Catalytic Control
The rational design and optimization of ligands are critical for achieving high efficiency, selectivity, and stereocontrol in transition metal-catalyzed transformations of this compound and its derivatives.
In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically influence the outcome. For the borocarbonylation of N-(quinolin-8-yl)this compound, bidentate phosphine ligands like Xantphos were found to be superior to monodentate ligands. rsc.orgnih.gov The use of chiral ligands, such as chiral bis(oxazoline) ligands, has been shown to induce enantioselectivity in the palladium-catalyzed carbonylation of related substrates like (±)-pent-4-ene-1,3-diol, leading to kinetic resolution. mdpi.com
The efficiency of C-N bond formation in palladium catalysis is also dependent on the nature of the ligand and any carboxylate additives. nih.gov For instance, in the palladium-catalyzed coupling of N-substituted 4-bromo-7-azaindoles with amides, ligands such as Xantphos, SPhos, and XPhos showed varying degrees of success, while PCy₃ was ineffective. beilstein-journals.org
In copper-catalyzed radical cyclizations, ligands can modulate the reactivity and stability of the copper species. While some reactions proceed well with simple copper salts without specific ligands, others benefit from the addition of ligands like PMDETA in atom transfer radical cyclization reactions. preprints.org The design of chiral ligands for copper-catalyzed reactions is an active area of research aimed at achieving enantioselective transformations.
The synergy between the metal center and the ligand is paramount. The ligand's electronic and steric properties can influence every step of the catalytic cycle, from substrate coordination and oxidative addition to migratory insertion and reductive elimination. Therefore, the careful selection and optimization of ligand systems are essential for developing novel and efficient catalytic transformations in this compound chemistry.
Computational Chemistry and Molecular Modeling of Pent 4 Enamide Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Reaction Energetics
Quantum chemical calculations provide foundational knowledge about the electronic properties and energy landscapes of molecules. jksus.orgnorthwestern.edu Density Functional Theory (DFT) is a frequently employed method for these investigations, with the B3LYP functional and the 6-311++G(d,p) basis set being a common choice for optimizing molecular geometries and performing frequency calculations. rsc.orgresearchgate.net The inclusion of diffuse functions, indicated by the "++" in the basis set, is particularly crucial for accurately modeling anionic species and long-range interactions. rsc.orgnih.gov To account for the influence of the reaction environment, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). rsc.orgrsc.org
Key electronic properties are determined through these calculations. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps helps in understanding the electronic and chemical nature of reactants, intermediates, and products. rsc.orgresearchgate.net Changes in these energy gaps reflect the evolution of the electronic structure throughout a reaction. researchgate.net Furthermore, Electrostatic Potential (ESP) surfaces are generated to visualize charge distribution and predict reactive sites. researchgate.net For instance, studies on pent-4-enamide derivatives show that as a parent molecule transitions to intermediate and transition states, a redistribution of electron density can occur, creating localized negative potentials that signify areas of increased reactivity. researchgate.net
The energetics of a reaction, which dictate its feasibility and spontaneity, are also explored using these methods. researchgate.net The Gibbs free energy change (ΔG) is calculated to assess the thermodynamic profile of a transformation. researchgate.net By computing the energies of reactants, transition states, and products, a comprehensive energy profile for a reaction pathway can be constructed. rsc.org
Table 1: Quantum Chemical Methods Applied to this compound Derivatives
| Method/Technique | Application | Basis Set Example | Reference |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, electronic structure analysis | B3LYP/6-311++G(d,p) | rsc.orgresearchgate.net |
| Polarizable Continuum Model (PCM) | Incorporation of solvent effects (e.g., acetonitrile) | N/A | rsc.orgbeilstein-journals.org |
| HOMO-LUMO Analysis | Examination of electronic and chemical properties, reactivity | N/A | rsc.orgresearchgate.net |
| Electrostatic Potential (ESP) | Visualization of charge distribution, prediction of reactive sites | N/A | researchgate.net |
| Gibbs Free Energy Calculation | Evaluation of thermodynamic feasibility and spontaneity of reactions | N/A | researchgate.net |
Mechanistic Pathway Elucidation through Computational Studies
Computational studies are pivotal in unraveling the step-by-step mechanisms of complex chemical reactions involving this compound scaffolds. rsc.orgresearchgate.net These theoretical investigations allow for the identification of reaction intermediates and transition states, evaluation of bond distances, and analysis of molecular orbitals, thereby clarifying the kinetic and thermodynamic factors governing a reaction. researchgate.net
For example, the mechanism of a bimolecular nucleophilic substitution (SN2) reaction to form pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)this compound derivatives has been detailed through DFT calculations. rsc.orgresearchgate.net These studies explored the potential pathways, including the deprotonation of the nucleophile, the formation of keto-enol tautomers, the nucleophilic attack on the electrophile, and the departure of the leaving group to form intermediates and final products. rsc.org The computational analysis successfully explained why certain reaction pathways are favored over others. rsc.org Similarly, computational methods have been used to propose mechanisms for gold-catalyzed [2+3] annulation reactions of enamides, suggesting a stepwise pathway involving a 1,2-acyl shift followed by nucleophilic attack. acs.org In palladium/copper co-catalyzed reactions, a proposed pathway involves the initial coordination of a directing group to the palladium catalyst, followed by oxidative addition, CO insertion, and migratory insertion with the alkene. rsc.orgnih.gov
Intrinsic Reaction Coordinate (IRC) analysis is a crucial computational technique used to validate the calculated transition states (TS) connecting reactants, intermediates, and products. rsc.orgresearchgate.net By computing the minimum energy path downhill from a transition state structure, IRC calculations confirm that the TS indeed links the intended species along the reaction coordinate. beilstein-journals.orgresearchgate.net
This method has been successfully applied to validate the mechanisms of reactions involving this compound derivatives. researchgate.netrsc.org For instance, in the synthesis of 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)this compound, IRC analysis was used to explore the pathways from reactants to products through multiple transition states. rsc.orgresearchgate.net The analysis provides a deeper insight into the reaction's pathway and dynamics, confirming the smooth progression between different stages of the reaction. researchgate.netrsc.org One such study showed a transition proceeding with a very low activation energy, indicating a smooth and facile transformation step. rsc.org
A detailed analysis of the energy framework provides a quantitative understanding of a reaction's progress. rsc.org By calculating the energies of all species along a proposed reaction pathway, including intermediates and transition states, a Gibbs free energy profile can be constructed. researchgate.net This profile visualizes the energy barriers (activation energies) that must be overcome and the relative stabilities of intermediates. rsc.org
In the study of the SN2 reaction for synthesizing 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)this compound, DFT calculations revealed the energies of several key species. rsc.org The reaction proceeds through a series of intermediates and transition states, with the computational energy profile strongly supporting a specific pathway as the most dominant and stable route. rsc.org For example, the formation of a key intermediate (INT-IIa) was found to transition through a second transition state (TS-II) with a calculated activation barrier of 21.40 kcal mol⁻¹. rsc.org Such quantitative data is essential for understanding the kinetics and thermodynamics that control the reaction outcome. researchgate.net
Table 2: Calculated Energies for a Reaction Pathway of a this compound Derivative
| Species | Type | Relative Energy (kcal mol⁻¹) | Reference |
| TS-I | Transition State | -1.63 | rsc.org |
| INT-IIa | Intermediate | -8.80 | rsc.org |
| INT-IIb | Intermediate | -8.82 | rsc.org |
| INT-IIIa | Intermediate | -9.02 | rsc.org |
| INT-IIIb | Intermediate | -9.42 | rsc.org |
| TS-II | Transition State | +21.40 (Activation Barrier from INT-IIa) | rsc.org |
Intrinsic Reaction Coordinate (IRC) Analysis for Transition States
Predictive Modeling of Molecular Interactions and Structural Dynamics
For derivatives of this compound, computational analyses like Hirshfeld surface analysis have been used to quantify intermolecular interactions in the solid state. researchgate.netnih.gov This method provides a visual and quantitative breakdown of close contacts between atoms in a crystal. In one analysis of a 2-allyl-4-enamide derivative, hydrogen-hydrogen (H···H) interactions were found to be the most significant, contributing 48.3% to the total interactions, followed by hydrogen-carbon (H···C) at 28.1% and hydrogen-oxygen (H···O) at 22.1%. nih.gov These interactions, including N–H⋯O and C–H⋯π interactions, are critical for stabilizing the crystal structure. rsc.orgnih.gov
Energy framework analysis further dissects these interactions into their electrostatic, dispersion, and total energy components, highlighting the most significant stabilizing forces within the crystal lattice. rsc.org For example, a specific interaction involving C–H⋯O, N–H⋯O, and C–H⋯π forces was identified as the most significant contributor to crystal stability, with a total interaction energy of -18.71 kcal mol⁻¹, composed of strong electrostatic and dispersion contributions. rsc.org
Beyond static structures, molecular dynamics (MD) simulations can predict the behavior of molecules over time, providing insights into the stability of conformations and binding poses in a dynamic environment, such as in solution or when interacting with a biological target. doi.orgacs.org
Table 3: Summary of Intermolecular Interaction Contributions in a this compound Derivative Crystal
| Interaction Type | Contribution (%) | Description | Reference |
| H···H | 48.3% | Dominant interaction in the crystal packing. | nih.gov |
| H···C | 28.1% | Significant contribution from hydrogen-carbon contacts. | nih.gov |
| H···O | 22.1% | Prominently displayed as a distinct wing in the 2D fingerprint plot, suggesting hydrogen bonding. | nih.gov |
| C···C | 0.3% | Minimal contribution to overall interactions. | nih.gov |
| H···N | 0.1% | Minimal contribution to overall interactions. | nih.gov |
Applications of Pent 4 Enamide in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites in Pent-4-enamide makes it an important intermediate in the synthesis of more elaborate molecular architectures. cymitquimica.comsolubilityofthings.com Chemists utilize it as a foundational component, introducing complexity through sequential or one-pot reactions targeting its distinct functional groups. This utility is prominent in the construction of pharmacologically active agents and other high-value chemical entities.
A notable example is its use in the synthesis of potential drug candidates. A derivative, 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one, which is structurally related to this compound, has been reported as a crucial intermediate in a drug discovery program aimed at developing irreversible methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors. orgsyn.org This highlights how the pentenoyl scaffold serves as a key structural motif for building molecules with significant biological relevance. orgsyn.org The ability to functionalize both the alkene and the carbonyl group allows for the creation of diverse molecular libraries for screening and development. solubilityofthings.comsmolecule.com
Precursor for Heterocyclic Compound Synthesis (e.g., γ-lactams, iminosugars)
The dual functionality of this compound is particularly well-exploited in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.
γ-Lactams: The γ-lactam (pyrrolidin-2-one) ring is a prevalent feature in medicinal chemistry. This compound and its N-substituted derivatives are ideal precursors for constructing this ring system via intramolecular cyclization reactions. One straightforward method involves treating this compound with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) to induce cyclization. thieme-connect.de
More advanced and stereoselective methods have also been developed. An efficient copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides has been established to produce γ-lactams bearing a trifluoromethylthio group. mdpi.com This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization, forming new C-N and C-S bonds in a single cascade. mdpi.com This methodology demonstrates broad functional group tolerance, allowing for the synthesis of a diverse library of potentially valuable γ-lactams. mdpi.com
| N-Arylthis compound Precursor (Substitution on Phenyl Ring) | Resulting γ-Lactam Product | Yield |
|---|---|---|
| 1-(p-tolyl)this compound | 1-(p-tolyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | 75% |
| 1-(4-ethylphenyl)this compound | 1-(4-ethylphenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | 72% |
| 1-(4-chlorophenyl)this compound | 1-(4-chlorophenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | 68% |
| 1-(3-bromophenyl)this compound | 1-(3-bromophenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | 65% |
| 1-(4-(trifluoromethyl)phenyl)this compound | 1-(4-(trifluoromethyl)phenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one | 55% |
Iminosugars: Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, and they are known for their potent glycosidase inhibitory activity. chim.it Pent-4-enoic acid, the carboxylic acid precursor to this compound, has been successfully incorporated into the synthesis of lipophilic iminosugars. universiteitleiden.nl In one strategy, a tandem Staudinger/aza-Wittig/Ugi three-component reaction was used, where pent-4-enoic acid was one of the key reactants. universiteitleiden.nl The resulting this compound moiety on the iminosugar's nitrogen atom acts as a versatile protecting group that can be cleaved under mild conditions or further functionalized, enabling the synthesis of diverse iminosugar libraries for biological evaluation. universiteitleiden.nl The synthesis of novel piperidine-based iminosugars often involves ring-closing metathesis (RCM) of diene precursors, a reaction for which the this compound structure is well-suited. nih.govnih.gov
Development of Novel Synthetic Methodologies and Reaction Discoveries
The unique reactivity of this compound and its derivatives has made them valuable substrates for discovering and developing novel chemical transformations, particularly in the realm of metal-catalyzed reactions.
Key examples of such methodologies include:
Carbonylative Double Cyclization: Derivatives such as N-(2-aminoethyl)this compound undergo a palladium-catalyzed carbonylative double cyclization with carbon monoxide. This process involves an initial N-cyclization followed by CO insertion and a subsequent intramolecular nucleophilic attack to form a complex bicyclic product containing an 8-membered ring palladacycle intermediate. mdpi.com
Aerobic Oxygenation and C=C Bond Cleavage: A copper-catalyzed aerobic oxygenation of pent-4-enamides has been developed to directly synthesize succinimides. rsc.orgnih.gov This transformation is significant as it involves the chemoselective cleavage of the unactivated C=C double bond and the formation of a cyclic imide structure, using environmentally benign oxygen as the oxidant. rsc.orgnih.gov
Selectivity-Reversed Borocarbonylation: In a sophisticated palladium and copper co-catalyzed reaction, N-(quinolin-8-yl)this compound can undergo a borocarbonylation reaction that exhibits reversed selectivity compared to traditional methods. rsc.org This amide-directed reaction allows for the synthesis of β-borylated carbonyl compounds, which are valuable synthetic intermediates. rsc.org
Radical Cascade Reactions: As mentioned previously, the copper-catalyzed reaction of N-phenylpent-4-enamides with a trifluoromethylthiolating reagent (AgSCF3) initiates a radical cascade. This cascade involves the formation of an amidyl radical, which then undergoes a 5-exo-trig cyclization to form the γ-lactam ring. mdpi.com
| Methodology | Catalyst System | Substrate | Product Type | Reference |
|---|---|---|---|---|
| Carbonylative Double Cyclization | PdCl₂ | N-(2-aminoethyl)this compound | Bicyclic Amides | mdpi.com |
| Aerobic Oxygenation | Cu(OAc)₂ | N-alkoxypent-4-enamides | Succinimides | rsc.orgnih.gov |
| Selectivity-Reversed Borocarbonylation | Pd/Cu Co-catalysis | N-(quinolin-8-yl)this compound | β-Borylated Carbonyls | rsc.org |
| Radical Trifluoromethylthiolation/Cyclization | Cu(OAc)₂ | N-phenylpent-4-enamides | SCF₃-substituted γ-Lactams | mdpi.com |
Integration in Polymer Chemistry and Functional Material Development
The terminal alkene of this compound provides a handle for its integration into macromolecular structures, leading to applications in materials science. lookchem.comcymitquimica.com
The double bond in this compound allows it to act as a functional monomer in addition polymerization reactions. cymitquimica.com While direct polymerization of this compound itself is less documented, the use of closely related pentenoic acid derivatives in multicomponent reactions to create functional monomers is well-established. For example, isocyanide-based multicomponent reactions involving pentenoic acid derivatives can produce a variety of acrylic and styrenic monomers. rsc.org These monomers, bearing an N-functional amide side chain, are suitable for controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allowing for the synthesis of well-defined functional polymers. rsc.org The amide group within the polymer structure can increase the glass transition temperature and provides sites for hydrogen bonding, influencing the material's mechanical and thermal properties. acs.org
In the field of polymer analysis, the identification of specific chemical markers is crucial for understanding polymer composition and degradation pathways. Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a powerful technique for this purpose, where a polymer is thermally degraded and the resulting fragments are analyzed. hpst.cz In the characterization of polyamides like Nylon 6, a derivative of this compound has been identified as a specific pyrolysis product. The detection of N-(5-cyanopentyl)this compound as a minor peak during the Py-GC/MS analysis of certain materials provides evidence for the presence of Nylon 6 domains, demonstrating the utility of this compound-related structures as analytical markers within complex polymeric systems. hpst.cz
Biological Activity and Molecular Mechanisms of Pent 4 Enamide Derivatives
Inhibition of Specific Biological Targets and Enzymes (e.g., Bruton's Tyrosine Kinase)
Pent-4-enamide derivatives have emerged as potent inhibitors of specific enzymes, most notably Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in B-cell receptor signaling pathways and is integral to the survival, proliferation, and activation of B-cells. nyxxb.cngoogleapis.com Its role extends to the activation of mast cells as well. googleapis.com Consequently, inhibitors of BTK are valuable for treating diseases where B-cells or mast cells are implicated, such as certain cancers, autoimmune diseases, and allergic conditions. googleapis.comsmolecule.com
A specific derivative, N-(4-morpholinobut-2-yn-1-yl)this compound, has been identified as a significant inhibitor of Bruton's tyrosine kinase. smolecule.com The structural features of this compound allow it to bind effectively to BTK, disrupting its enzymatic activity. smolecule.com This inhibition can lead to a decrease in the proliferation of malignant B-cells, highlighting its potential as a therapeutic agent for hematological cancers and autoimmune disorders. smolecule.com
Beyond BTK, other this compound derivatives have been designed to interact with different molecular targets. For instance, N-(5-chloropyridin-2-yl)this compound is noted for its interaction with specific enzymes or receptors, which modulates biological pathways. The halogenated pyridine (B92270) component of this molecule is crucial for enhancing its bioactivity. While the precise targets for every derivative are not always fully elucidated, the this compound core structure proves to be a valuable starting point for developing targeted inhibitors for a range of biological molecules.
Elucidation of the Molecular Mechanism of Action at the Biochemical Level
The molecular mechanism of action for this compound derivatives is closely linked to their chemical structure, particularly the reactive moieties they contain. For derivatives targeting Bruton's Tyrosine Kinase, the mechanism can involve the formation of a covalent bond with a cysteine residue within the enzyme's active site. google.com This irreversible inhibition leads to a prolonged and potent blockade of the enzyme's function. google.com The interaction studies of N-(4-morpholinobut-2-yn-1-yl)this compound confirm its effective binding to BTK, which is fundamental to its inhibitory effect. smolecule.com
In other contexts, the mechanism involves non-covalent interactions with molecular targets. The amide group within the this compound structure is capable of participating in various chemical reactions, including nucleophilic additions, which can facilitate interactions with biological molecules. smolecule.com Furthermore, the terminal double bond can undergo electrophilic addition reactions. smolecule.com
For nematicidal derivatives, such as the 4,5,5-trifluorothis compound compounds, the exact molecular target is often not fully characterized, making molecular docking and virtual screening based on a target structure difficult. nyxxb.cn In these cases, the mechanism is inferred from structure-activity relationships and by comparing them to existing nematicides like fluopyram. nyxxb.cn The amide bond is considered a critical component for the observed biological activity. nyxxb.cn
Structure-Activity Relationship (SAR) Studies for Bioactive this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For this compound derivatives, SAR analyses have provided valuable insights, particularly in the development of nematicides.
In a study of 4,5,5-trifluoro-N-(heteroaryl methyl) this compound derivatives, the nature of the heteroaryl ring attached to the amide nitrogen was found to significantly influence nematicidal activity. nyxxb.cn A preliminary SAR analysis revealed that compounds featuring non-substituted, five-membered rings like thiophene (B33073), furan (B31954), and thiazole (B1198619) generally demonstrated superior bioactivity compared to those with bulkier six-membered or fused ring systems. nyxxb.cnnyxxb.cn This suggests that the size and electronic properties of the heterocyclic substituent are key determinants of efficacy.
For example, the derivative containing a furan ring (compound B8 ) showed excellent activity against Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cnnyxxb.cn In contrast, modifications to other parts of the molecule, such as the introduction of substituents on the phenyl ring in other classes of pesticides, have also been shown to modulate activity, indicating that a holistic approach to SAR is necessary. acs.org
The following table summarizes the impact of different heterocyclic rings on the nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) this compound derivatives against M. incognita.
| Compound | Heterocyclic Ring | Inhibition Rate at 2.5 mg/L (in sand) |
|---|---|---|
| B10 | Benzothiazole (B30560) | 66.0% |
| B6 | Thiophene | High (Specific value not provided at this concentration) |
| B8 | Furan | High (Specific value not provided at this concentration) |
Data sourced from a study on 4,5,5-trifluorothis compound derivatives, highlighting the superior performance of the benzothiazole-containing compound B10 at a specific concentration in sand. nyxxb.cnnyxxb.cn
Utility as Chemical Probes for Investigating Biological Pathways
The specific and sometimes irreversible nature of the interaction between this compound derivatives and their biological targets makes them excellent chemical probes for studying cellular pathways. By selectively inhibiting a single enzyme like BTK, researchers can dissect its specific role in complex signaling networks. smolecule.com
Derivatives that inhibit BTK, such as N-(4-morpholinobut-2-yn-1-yl)this compound, can be used to investigate the downstream effects of B-cell receptor signaling. smolecule.com This provides a powerful tool for exploring the pathways involved in B-cell malignancies and autoimmune diseases. smolecule.com The unique structure of these compounds also makes them valuable for studying reaction mechanisms and developing new synthetic methodologies in chemical research. smolecule.com
The pent-4-enoyl group itself has been recognized as a useful protecting group in organic synthesis because it can be cleaved under mild conditions, a property that can be exploited in the design of sophisticated chemical probes. acs.org The development of diverse libraries of this compound derivatives allows for the exploration of new regions of chemical space and the identification of novel biological activities. nih.gov
Nematicidal Activity and Agro-chemical Relevance of Substituted this compound Derivatives
Plant-parasitic nematodes are a significant threat to global agriculture, causing billions of dollars in crop losses annually. nyxxb.cn The phasing out of older, environmentally harmful nematicides like methyl bromide has created an urgent need for new, effective, and safer alternatives. nyxxb.cn Substituted this compound derivatives have shown considerable promise in this area.
A series of novel 4,5,5-trifluorothis compound derivatives were designed, synthesized, and evaluated for their nematicidal properties. nyxxb.cn These compounds demonstrated significant activity against economically important nematodes such as the root-knot nematode (Meloidogyne incognita) and the pine wood nematode (Bursaphelenchus xylophilus). nyxxb.cnnyxxb.cn
In laboratory tests, several of these derivatives exhibited potent activity. Compound B8 , which contains a furan ring, was particularly effective, with LC50 values of 1.22 mg/L against M. incognita and 0.53 mg/L against B. xylophilus after 72 hours. nyxxb.cnnyxxb.cn In in-vivo tests conducted in sand, most of the synthesized compounds achieved a 100% inhibition rate against M. incognita at a concentration of 40 mg/L. nyxxb.cnnyxxb.cn Compound B10 , featuring a benzothiazole ring, was the most potent in this setting, showing a 66.0% inhibition rate at just 2.5 mg/L. nyxxb.cnnyxxb.cn When tested in a more complex matrix, compound B6 (containing a thiophene ring) was the most active, with a 31.0% inhibition rate at 5 mg/L. nyxxb.cnnyxxb.cn
The following table details the nematicidal activity of selected 4,5,5-trifluorothis compound derivatives.
| Compound | Target Nematode | Activity Metric | Value |
|---|---|---|---|
| B8 | Meloidogyne incognita | LC50 / 72h | 1.22 mg/L |
| B8 | Bursaphelenchus xylophilus | LC50 / 72h | 0.53 mg/L |
| B10 | Meloidogyne incognita (in sand) | Inhibition Rate @ 2.5 mg/L | 66.0% |
| B6 | Meloidogyne incognita (in matrix) | Inhibition Rate @ 5 mg/L | 31.0% |
Data from in vitro and in vivo testing of novel 4,5,5-trifluorothis compound derivatives against key plant-parasitic nematodes. nyxxb.cnnyxxb.cn
These findings underscore the agrochemical relevance of this compound derivatives as a promising class of next-generation nematicides.
Advanced Analytical Techniques for Characterization and Mechanistic Investigations of Pent 4 Enamide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the molecular formula of Pent-4-enamide and its derivatives. By providing an exact mass, HRMS allows for the confident assignment of elemental composition. For instance, the molecular formula of this compound is C5H9NO, with a monoisotopic mass of 99.068413911 Da. uni.lunih.gov
In studies of related compounds, HRMS has been used to confirm the structures of newly synthesized molecules. For example, in the analysis of N-phenylthis compound, HRMS (ESI) calculated the [M+Na]+ ion at 198.0889, with the found value being 198.0893, confirming the formula C11H13NO2Na. Similarly, for 4,5,5-Trifluoro-N-(pyridin-3-ylmethyl)this compound, the calculated value for [M+H]+ was 245.0902, and the found value was 245.0903. nyxxb.cn
Soft ionization techniques coupled with HRMS, such as Atmospheric Pressure Gas Chromatography (APGC), are particularly useful for analyzing polymers and can detect the protonated molecular ion of compounds like N-(5-cyanopentyl)this compound, which may not be visible with higher energy electron ionization (EI). waters.comwaters.com This technique, especially when using MS^E to alternate between high and low collision energies, provides both precursor and fragment ion data, which is critical for elucidating the structure of unknown compounds. waters.com Fragmentation analysis through techniques like MS/MS provides further structural insights by breaking down the molecule and analyzing the resulting fragments. admin.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound and its analogues. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR spectra reveal the number of different types of protons and their neighboring environments. For N-phenylthis compound, the ¹H NMR spectrum shows characteristic signals for the vinyl protons (δ 5.05-5.98 ppm), the phenyl protons (δ 7.10-7.50 ppm), and the aliphatic chain protons (δ 2.41-2.57 ppm).
¹³C NMR provides information on the carbon skeleton of the molecule. In N-phenylthis compound, the carbonyl carbon appears around δ 170.8 ppm, while the vinyl carbons are observed at δ 115.9 and 136.9 ppm.
¹⁹F NMR is essential for fluorinated derivatives, such as 4,5,5-Trifluoro-N-(pyridin-3-ylmethyl)this compound, providing distinct signals for each fluorine atom. nyxxb.cn
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure. lookchem.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for conformational analysis. uni-regensburg.de
Table 1: Representative NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| N-Phenylthis compound | 7.50 (d), 7.35 (s), 7.31 (t), 7.10 (t), 5.98–5.76 (m), 5.12 (d), 5.05 (d), 2.57–2.41 (m) | 170.8, 137.9, 136.9, 129.0, 124.3, 119.95, 115.9, 36.8, 29.5 | |
| 2-Methyl-N-phenylthis compound | 7.57 (s), 7.52 (d), 7.29 (t), 7.09 (t), 5.88–5.71 (m), 5.11 (d), 5.05 (d), 2.54–2.38 (m), 2.27–2.18 (m), 1.23 (d) | 174.4, 138.0, 135.6, 128.9, 124.2, 120.1, 117.1, 42.1, 38.4, 17.5 | |
| N-Tosylthis compound | 8.72 (bs), 7.94 (d), 7.33 (d), 5.78-5.68 (m), 4.97-4.92 (m), 2.44 (s), 2.40-2.32 (m) | 170.8, 145.0, 135.8, 135.4, 129.5, 128.2, 115.9, 35.2, 28.0, 21.6 | wiley-vch.de |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy detects the vibrations of bonds within a molecule when it absorbs infrared radiation. For N-phenylthis compound, the FT-IR spectrum shows characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650-1700 cm⁻¹), and the C=C stretch of the alkene (around 1640 cm⁻¹). scienceopen.com For example, N-(pent-4-en-1-yl)acetamide exhibits IR peaks at 3296 cm⁻¹ (N-H) and 1696 cm⁻¹ (C=O). umich.edu
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example | Source |
| N-H Stretch | ~3300 | 2,2,5-Trimethyl-N-phenylhex-4-enamide | |
| C=O Stretch (Amide) | 1650 - 1700 | N-Phenylthis compound | |
| C=C Stretch (Alkene) | ~1640 | 2-Chloro-N,N-di(pent-4-en-1-yl)acetamide | scienceopen.com |
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for symmetric bonds that are weak in IR, such as the C=C bond.
X-ray Diffraction (XRD) for Crystalline Structure Determination
For instance, the crystal structure of (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylthis compound revealed that the amide moiety is essentially planar. iucr.orgresearchgate.net Similarly, a study on pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives utilized X-ray crystallography to determine their structural properties. rsc.org The analysis of crystalline structures is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net
Chromatographic Methods (HPLC, GC-MS, GPC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of non-volatile compounds. Diode array detectors can be used for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile compounds and is used to identify components in a mixture by comparing their retention times and mass spectra to known standards. nih.govathenaeumpub.com Pyrolysis-GC-MS is a variation used for the analysis of polymeric materials. hpst.cz
Gel Permeation Chromatography (GPC) , also known as size exclusion chromatography (SEC), is used to determine the molecular weight distribution of polymeric materials. google.comeag.comresolvemass.camdpi.com This is particularly relevant when this compound is used as a monomer in polymerization reactions. acs.org
Advanced Elemental and Trace Metal Analysis Techniques (e.g., ICP-OES, MALDI-TOF)
For a complete characterization, other advanced analytical techniques are employed.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used for the sensitive detection and quantification of trace metals, which is important for quality control, especially if metal catalysts are used in the synthesis of this compound derivatives.
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large molecules and polymers, providing information on molecular weight. rsc.orgbohrium.com It has been used to confirm the purity and structure of related compounds and to analyze peptide nucleic acid oligomers derived from this compound precursors. bohrium.comu-szeged.hugoogle.com
Future Research Directions and Emerging Trends in Pent 4 Enamide Chemistry
Exploration of Novel Reaction Classes and Cascade Transformations
The unique structure of pent-4-enamide, featuring both an amide and a terminal alkene, makes it an ideal substrate for developing novel reaction classes and complex cascade transformations. Researchers are actively exploring new ways to leverage these functional groups to construct intricate molecular architectures in a single step.
A significant area of interest is the development of catalytic carbonylative double cyclization reactions. For instance, N-(2-aminoethyl)this compound and its derivatives have been shown to undergo a palladium-catalyzed double cyclization with carbon monoxide to form complex heterocyclic structures. mdpi.comresearchgate.net This process involves an initial N-cyclization followed by CO insertion and intramolecular nucleophilic displacement, demonstrating the potential for creating diverse N-heterocycles. researchgate.net Future work will likely focus on expanding the scope of these reactions, exploring different catalytic systems, and applying them to the synthesis of natural products and pharmaceutically relevant scaffolds.
Radical-initiated cascade reactions are also a promising frontier. Copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides have been used to synthesize trifluoromethylthio-substituted γ-lactams. mdpi.comresearchgate.net This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization, highlighting the potential for forming new carbon-nitrogen and carbon-sulfur bonds in a controlled manner. mdpi.comresearchgate.net Further research is expected to investigate other radical precursors and explore the synthesis of a wider range of substituted lactams with potential medicinal applications. mdpi.com
Moreover, the development of tandem reactions that combine multiple bond-forming events in one pot is a key trend. researchgate.net For example, palladium-catalyzed tandem carbonylative aza-Wacker-type cyclizations of nucleophile-tethered alkenylamides offer an efficient route to fused N-heterocycles like 1,4-diazepanones. researchgate.net The exploration of novel cascade reactions, including those initiated by mdpi.comlookchem.com-hydride shifts in N-allyl ynamides, is also an active area of investigation. bham.ac.uk These innovative synthetic strategies promise to streamline the synthesis of complex molecules and open up new avenues for chemical discovery.
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
In line with the growing emphasis on environmentally responsible chemical manufacturing, future research will increasingly focus on sustainable and green approaches for the synthesis of this compound and its derivatives. This involves the use of greener solvents, renewable feedstocks, and more efficient catalytic systems to minimize waste and energy consumption. jocpr.commdpi.com
Key principles of green chemistry, such as atom economy and the use of non-toxic reagents, are guiding the development of new synthetic methods. jocpr.com For instance, the use of biocatalysis, employing enzymes to catalyze reactions, is gaining prominence as a sustainable technique. mdpi.comacs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. acs.orgnih.gov The development of enzymatic processes for the synthesis of this compound and its precursors is a significant future research direction. nih.govrsc.org
Mechanochemistry, which uses mechanical force to initiate chemical reactions, offers a solvent-free alternative to traditional solution-based synthesis. acs.org This approach can lead to reduced waste, lower energy consumption, and improved reaction rates. acs.org The application of mechanochemical methods to the synthesis of this compound and its derivatives is an emerging area with considerable potential for making the production process more sustainable.
Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals is a crucial aspect of green chemistry. rsc.org Copper-catalyzed reactions, for example, are being explored for the synthesis of cyclic imides from alkene-tethered amides under aerobic conditions, offering a more sustainable alternative to methods that use stoichiometric and often hazardous oxidants. rsc.org The use of innovative reaction media, such as supercritical CO2 and bio-based solvents, is also being investigated to reduce the environmental impact of this compound production. jocpr.com
| Green Chemistry Approach | Potential Application in this compound Chemistry | Anticipated Benefits |
| Biocatalysis | Enzymatic synthesis of this compound and chiral derivatives. acs.orgnih.gov | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com |
| Mechanochemistry | Solvent-free synthesis of this compound and its analogues. acs.org | Reduced solvent waste, potential for new reactivity. acs.org |
| Alternative Solvents | Use of water, supercritical CO2, or bio-based solvents in synthesis. jocpr.com | Reduced toxicity and environmental impact. jocpr.com |
| Earth-Abundant Metal Catalysis | Copper-catalyzed cyclization and functionalization reactions. rsc.org | Lower cost and toxicity compared to precious metal catalysts. |
Development of Advanced Functional Materials Based on this compound Scaffolds
The reactive nature of the this compound scaffold, particularly its terminal double bond, makes it an attractive building block for the creation of advanced functional materials. cymitquimica.com The ability to undergo polymerization and addition reactions opens up possibilities for designing polymers and coatings with unique properties. lookchem.comcymitquimica.com
One area of focus is the synthesis of dopa-functional materials. Inspired by the adhesive proteins of mussels, researchers are incorporating dopamine (B1211576) derivatives into this compound structures to create materials with strong adhesive properties, particularly in wet environments. These materials have potential applications in biomedical fields, such as bone adhesives and drug-delivery vehicles. The use of thiol-ene chemistry to produce well-defined hydrogel networks from dopa-functionalized pent-4-enamides is a promising strategy for creating materials with tunable properties like swelling, stiffness, and degradation.
The this compound moiety can also be incorporated into more complex polymer architectures. For example, triblock copolymers containing dopa and allyl-functional blocks have been synthesized and shown to form micelles, suggesting their potential use in drug delivery systems. Future research will likely explore the synthesis of a wider range of this compound-based polymers and investigate their application in areas such as coatings, films, and thermosets. The versatility of the this compound structure allows for the introduction of various functional groups, enabling the fine-tuning of material properties for specific applications.
Rational and Targeted Design of Next-Generation Bioactive this compound Analogues
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key component in a variety of biologically active molecules. vulcanchem.comsmolecule.comsmolecule.com Future research will focus on the rational and targeted design of new this compound analogues with improved therapeutic properties.
A key strategy involves the use of computational chemistry and molecular modeling to predict the interaction of this compound derivatives with biological targets. researchgate.net This approach allows for the design of molecules with enhanced binding affinity and selectivity. For example, by tuning the electronic properties of the enamide, researchers can modulate its reactivity as a Michael acceptor, leading to the development of potent and selective covalent inhibitors of enzymes like MNK1/2 kinases. researchgate.net
The synthesis of libraries of this compound analogues with diverse substituents is another important approach. vulcanchem.com This allows for the systematic exploration of structure-activity relationships and the identification of lead compounds for further development. For instance, the introduction of different aryl groups or functional moieties onto the this compound backbone can significantly impact its biological activity.
Furthermore, there is a growing interest in developing this compound-based compounds that can address emerging health challenges, such as antimicrobial resistance. acs.org The design of novel this compound derivatives with activity against multidrug-resistant pathogens is a significant area of future research. acs.org The unique structural features of this compound, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a versatile platform for the design of next-generation therapeutic agents. vulcanchem.com
| Research Focus | Example Application | Potential Outcome |
| Covalent Inhibitors | Design of enamide-based inhibitors for kinases. researchgate.net | More potent and selective drugs for cancer and other diseases. |
| Antimicrobial Agents | Synthesis of this compound analogues to combat resistant bacteria. acs.org | New antibiotics to address the growing threat of antimicrobial resistance. |
| Bioactive Scaffolds | Exploration of this compound as a core structure for various therapeutic targets. vulcanchem.comsmolecule.com | Discovery of novel drugs for a wide range of diseases. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the this compound structure to optimize biological activity. vulcanchem.com | Identification of key structural features for improved drug efficacy. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pent-4-enamide, and how can its purity be rigorously characterized?
- Methodology : Begin with nucleophilic acyl substitution or condensation reactions, using acryloyl chloride and appropriate amines. Characterize intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., δ 5.6–6.2 ppm for vinyl protons). Quantify byproducts via gas chromatography-mass spectrometry (GC-MS) .
- Data Handling : Maintain detailed logs of reaction conditions (temperature, solvent, catalyst) and cross-validate spectral data against reference libraries.
Q. Which analytical techniques are most effective for assessing this compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation via:
- UV-Vis spectroscopy (λ_max shifts indicating structural changes).
- DSC/TGA to identify thermal decomposition thresholds.
- LC-MS to detect degradation byproducts .
Q. How can researchers design controlled experiments to study this compound’s reactivity in catalytic systems?
- Framework : Apply the PICOT framework:
- P opulation: Reaction medium (e.g., aqueous vs. organic).
- I ntervention: Catalyst type (e.g., Pd/C vs. enzymatic).
- C omparison: Yield/selectivity under varying conditions.
- O utcome: Reaction efficiency (TOF, TON).
- T ime: Kinetic profiling over 24h .
- Hypothesis Testing : Predefine null hypotheses (e.g., “Catalyst X does not improve yield”) and use t-tests to evaluate significance .
Advanced Research Questions
Q. How should contradictions in mechanistic data for this compound’s electrophilic behavior be resolved?
- Approach :
Replicate conflicting studies with standardized protocols (e.g., solvent purity, inert atmosphere).
Perform isotopic labeling (e.g., deuterated solvents) to trace reaction pathways.
Use DFT calculations to model transition states and compare with experimental kinetic data .
- Contradiction Analysis : Apply triangulation by cross-referencing spectroscopic, computational, and kinetic results .
Q. What strategies address reproducibility challenges in this compound’s enantioselective synthesis?
- Variables to Control :
- Chiral catalyst loading (e.g., 1–5 mol%).
- Solvent polarity (e.g., dichloromethane vs. THF).
- Temperature gradients (±2°C).
Q. How can computational models improve predictions of this compound’s bioactivity?
- Workflow :
Generate 3D conformers via molecular docking (e.g., AutoDock Vina).
Validate with MD simulations (100ns trajectories) to assess binding stability.
Cross-correlate with in vitro assays (e.g., IC50 values) to refine QSAR models .
Data Management and Reporting
Q. What are best practices for structuring datasets in this compound research?
- Guidelines :
- Raw Data : Store in repositories like Zenodo or Figshare with DOI assignments.
- Processed Data : Include error margins (SD/SEM) and statistical tests (p-values) in tables.
- Visualization : Use box plots for comparative studies and heatmaps for multivariate analysis .
Methodological Frameworks
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
